Hexyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-chlorobutanoate can be synthesized through the esterification reaction between hexanol and 4-chlorobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-chlorobutanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and 4-chlorobutyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Hydrolysis: Hexanol and 4-chlorobutyric acid
- Reduction: Hexanol
- Substitution: Various substituted butanoates depending on the nucleophile used .
Scientific Research Applications
Hexyl 4-chlorobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl 4-chlorobutanoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of hexanol and 4-chlorobutyric acid. The hydrolysis reaction is facilitated by the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the hydrolysis products .
Comparison with Similar Compounds
Hexyl butanoate: Similar to hexyl 4-chlorobutanoate but lacks the chlorine atom, resulting in different reactivity and applications.
4-Chlorobutyric acid: The acid precursor to this compound, used in similar synthetic applications.
Hexyl acetate: Another ester with a similar structure but different functional groups, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications .
Properties
CAS No. |
3153-31-9 |
---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
hexyl 4-chlorobutanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-9-13-10(12)7-6-8-11/h2-9H2,1H3 |
InChI Key |
NJJCFVMCDUBLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.